molecular formula C48H62N2O21 B1251328 methyl 24-[(2S,4S,5S,6S)-5-[(2R,4R,5R,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate

methyl 24-[(2S,4S,5S,6S)-5-[(2R,4R,5R,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate

Cat. No. B1251328
M. Wt: 1003 g/mol
InChI Key: MSWPFMVQHLUEJE-YGKFPDGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 24-[(2S,4S,5S,6S)-5-[(2R,4R,5R,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate is a natural product found in Micromonospora with data available.

Scientific Research Applications

Stereoselective Synthesis Applications

  • Stereoselective Synthesis of Complex Molecules : Research has shown that compounds similar to the methyl 24-oxy-23-dimethylamino compound can be used in the stereoselective synthesis of complex molecules. For instance, the synthesis of 8-oxabicyclo[3.2.1]octane-2,3,4,6,7-pentol derivatives and various anhydrohepturonic acid derivatives demonstrates the compound's potential in forming intricate molecular structures (Gerber & Vogel, 2001).

  • Asymmetric Synthesis of Polyketide Spiroketals : The compound plays a significant role in the asymmetric synthesis of C15 polyketide spiroketals, showcasing its utility in creating stereo- and enantioselective structures. This synthesis process is crucial for developing molecules with potential medicinal applications (Meilert, Pettit & Vogel, 2004).

Applications in Organic Synthesis

  • Chiral Building Blocks for Prostanoids : The compound is used in the synthesis of chiral 7-oxabicyclo[2.2.1]heptane building blocks. These building blocks are significant for synthesizing prostanoids, which are essential for various physiological functions (Valiullina et al., 2019).

  • Formation of Spiroketal Structures in Antibiotics Synthesis : The compound is instrumental in synthetic studies towards the CD spiroketal of Spongistatins. This highlights its role in the synthesis of complex spiroketal structures, which are vital components in certain antibiotic compounds (Favre, Gerber-Lemaire & Vogel, 2010).

Potential in Pharmaceutical Research

  • Interaction with DNA in Anticancer Drugs : Epirubicin, a compound structurally related to the methyl 24-oxy-23-dimethylamino compound, shows significant interaction with DNA. This interaction is crucial for its role as an antineoplastic agent in cancer treatment (Karadurmus et al., 2017).

  • Potential in Synthesis of Calcium Antagonists : Optical isomers of related compounds have been explored for their roles as calcium antagonists. These findings could lead to the development of new therapeutic agents for conditions involving calcium dysregulation (Sakoda, Kamikawaji & Seto, 1992).

properties

Product Name

methyl 24-[(2S,4S,5S,6S)-5-[(2R,4R,5R,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate

Molecular Formula

C48H62N2O21

Molecular Weight

1003 g/mol

IUPAC Name

methyl 24-[(2S,4S,5S,6S)-5-[(2R,4R,5R,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate

InChI

InChI=1S/C48H62N2O21/c1-17-35(54)25(52)14-27(64-17)68-42-19(3)66-29(16-46(42,4)50(61)62)67-40-18(2)65-28(15-26(40)53)69-43-34(49(7)8)39(58)45-70-41-23(48(43,6)71-45)13-24(51)31-32(41)37(56)22-12-21-20(36(55)30(22)38(31)57)10-11-47(5,60)33(21)44(59)63-9/h12-13,17-19,25-29,33-35,39-40,42-43,45,51-55,58,60H,10-11,14-16H2,1-9H3/t17-,18-,19-,25-,26-,27-,28-,29+,33?,34?,35+,39?,40+,42-,43?,45?,46+,47?,48?/m0/s1

InChI Key

MSWPFMVQHLUEJE-YGKFPDGUSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2[C@@H](O[C@@H](C[C@@]2(C)[N+](=O)[O-])O[C@@H]3[C@@H](O[C@H](C[C@@H]3O)OC4C(C(C5OC6=C7C(=C(C=C6C4(O5)C)O)C(=O)C8=C(C7=O)C=C9C(C(CCC9=C8O)(C)O)C(=O)OC)O)N(C)C)C)C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)[N+](=O)[O-])OC3C(OC(CC3O)OC4C(C(C5OC6=C7C(=C(C=C6C4(O5)C)O)C(=O)C8=C(C7=O)C=C9C(C(CCC9=C8O)(C)O)C(=O)OC)O)N(C)C)C)C)O)O

synonyms

cororubicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 24-[(2S,4S,5S,6S)-5-[(2R,4R,5R,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
Reactant of Route 2
methyl 24-[(2S,4S,5S,6S)-5-[(2R,4R,5R,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
Reactant of Route 3
methyl 24-[(2S,4S,5S,6S)-5-[(2R,4R,5R,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
Reactant of Route 4
methyl 24-[(2S,4S,5S,6S)-5-[(2R,4R,5R,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
Reactant of Route 5
methyl 24-[(2S,4S,5S,6S)-5-[(2R,4R,5R,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
Reactant of Route 6
methyl 24-[(2S,4S,5S,6S)-5-[(2R,4R,5R,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate

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